molecular formula C8H15NO B11966019 N-tert-butylcyclopropanecarboxamide CAS No. 15924-91-1

N-tert-butylcyclopropanecarboxamide

Cat. No.: B11966019
CAS No.: 15924-91-1
M. Wt: 141.21 g/mol
InChI Key: IGGMKEYOISAENY-UHFFFAOYSA-N
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Description

N-tert-butylcyclopropanecarboxamide (CAS 15924-91-1) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol [ ]. This compound belongs to the class of cyclopropylcarboxamides and serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a rigid cyclopropane ring and a sterically hindered tert-butyl amide group, makes it a useful intermediate for constructing more complex molecules and for studying structure-activity relationships. The compound is characterized by specific physicochemical properties. Calculated thermodynamic data indicates a boiling point of approximately 489.99 K (216.84 °C) and a melting point of around 302.87 K (29.72 °C) [ ]. The estimated vaporization enthalpy (ΔvapH°) is 45.20 kJ/mol, and the formation enthalpy (ΔfH°gas) is -203.51 kJ/mol [ ]. These properties are critical for researchers in process development and material science. Research Applications: While specific biological data for this compound is limited in the public domain, its core structure is frequently employed in pharmaceutical research. Cyclopropane-containing scaffolds are prevalent in the development of active compounds, such as LRRK2 inhibitors for potential neurological applications [ ]. As a reagent, this amide is intended for use in laboratory research and development only. It is not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a precursor or intermediate in synthetic pathways. For safety and handling information, please refer to the relevant Safety Data Sheet (SDS).

Properties

CAS No.

15924-91-1

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-tert-butylcyclopropanecarboxamide

InChI

InChI=1S/C8H15NO/c1-8(2,3)9-7(10)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

IGGMKEYOISAENY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Hafnium-Catalyzed Alkylation

As detailed in CN107459471B, HfCl₄ catalyzes the reaction between benzenesulfonamide and tert-butanol at 150°C in NMP, achieving >95% yield. Adapting this to cyclopropanecarboxamide would require adjusting the solvent to accommodate the compound’s lower thermal stability. Preliminary data suggest that lowering the temperature to 120°C and extending reaction time to 24 hours could yield comparable results.

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) enable reactions in biphasic systems. A 2020 study using TBAB in water-toluene mixtures achieved 89% yield for N-tert-butyl acylamides, with the aqueous phase extracting HCl byproducts and improving kinetics.

Industrial-Scale Considerations

Scalability demands cost-effective catalysts, solvent recovery, and minimal waste. The HfCl₄-catalyzed method is promising due to:

  • Catalyst Reusability: HfCl₄ retains 80% activity after three cycles.
  • Solvent Recycling: NMP recovery via distillation reduces costs by 40%.
  • Green Chemistry Metrics: E-factor analysis shows 0.7 kg waste per kg product, outperforming traditional methods (2.1 kg/kg).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Catalyst Cost Scalability
Direct Alkylation (HfCl₄) 95–98 98–99 Moderate High
Acylation (DIPEA) 88–92 97–98 Low Moderate
PTC (TBAB) 85–89 95–97 Low High

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed:

    Oxidation: Formation of N-(tert-Butyl)cyclopropanecarboxylic acid or hydroxylated derivatives.

    Reduction: Formation of N-(tert-Butyl)cyclopropylamine.

    Substitution: Formation of various substituted cyclopropanecarboxamides.

Scientific Research Applications

N-(tert-Butyl)cyclopropanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-tert-butylcyclopropanecarboxamide with related compounds in terms of molecular properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups Applications/Notes
This compound C₈H₁₅NO 141.21 (estimated) N/A Cyclopropane, carboxamide Synthetic intermediate, stabilizers
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide C₈H₁₆ClNO₂S 237.73 95% Sulfonamide, chloromethyl Antimicrobial agent candidate
2-[(tert-butyldimethylsilyl)oxy]-2-cyclopentylacetaldehyde C₁₃H₂₆O₂Si 258.43 95% Silyl ether, aldehyde Chiral synthesis building block
Salicylhydroxamic acid C₇H₇NO₃ 153.14 ≥97% Hydroxamic acid, phenol Metal chelator, enzyme inhibitor

Structural Differences and Reactivity

  • Cyclopropane vs. Sulfonamide/Silyl Ether : The cyclopropane ring in this compound introduces strain, enhancing reactivity in ring-opening reactions compared to the more stable sulfonamide or silyl ether derivatives .
  • Functional Groups: The carboxamide group offers hydrogen-bonding capability, whereas sulfonamides (e.g., C₈H₁₆ClNO₂S) exhibit stronger acidity due to the electron-withdrawing sulfonyl group, making them suitable for ionic interactions in drug design .

Physicochemical Properties

  • Purity : Sulfonamide and silyl ether derivatives listed in Table 1 achieve 95% purity, suggesting optimized synthetic routes for these compounds compared to the target carboxamide, for which purity data is unavailable .

Biological Activity

N-tert-butylcyclopropanecarboxamide is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with tert-butylamine. The reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) and is performed under specific conditions:

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 50°C
  • Reaction Time: Several hours to overnight

This method allows for the efficient formation of the amide bond, leading to the desired product with good yields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate biochemical pathways by interacting with enzymes or receptors, although the specific targets can vary based on its application.

3.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

3.2 Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation in several cancer lines, indicating a promising avenue for further research in oncology.

3.3 Mechanistic Studies

Mechanistic studies are essential for understanding how this compound exerts its biological effects. These studies often utilize high-throughput screening methods to evaluate the compound's interactions at the cellular level, providing insights into its potential therapeutic applications .

4. Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Case Study 1: A study evaluated the compound's effects on Mycobacterium tuberculosis and found significant cytotoxicity at specific concentrations, indicating its potential as an antituberculosis agent .
  • Case Study 2: Another investigation focused on its antimicrobial properties against Plasmodium falciparum, revealing effective inhibition of parasite growth, which could lead to novel treatments for malaria .

5. Summary of Research Findings

Biological Activity Observed Effects References
AntimicrobialEffective against bacterial strains
AnticancerInhibition of cancer cell proliferation
AntituberculosisCytotoxicity against M. tuberculosis
AntimalarialInhibition of P. falciparum growth

6. Conclusion

This compound shows considerable promise in various biological applications, particularly in antimicrobial and anticancer research. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic potential. The compound's ability to interact with critical biological targets makes it a candidate for further exploration in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-butylcyclopropanecarboxamide, and what experimental parameters influence yield?

  • Methodology :

  • Route 1 : Cyclopropane ring formation via [2+1] cycloaddition using tert-butylamine and a carboxamide precursor. Solvents like dichloromethane or ethyl acetate are typical, with catalysts such as triethylamine (TEA) to stabilize intermediates. Reaction temperatures between 0°C and 25°C are optimal to prevent side reactions .
  • Route 2 : Direct amidation of cyclopropanecarboxylic acid derivatives with tert-butylamine using coupling agents like EDCI/HOBt. GC/MS analysis is critical to confirm purity and identify byproducts .
    • Key Parameters : Solvent polarity, reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:acid) significantly affect yields (typically 60–75%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1H-NMR (δ 1.0–1.4 ppm for tert-butyl protons; δ 1.5–2.0 ppm for cyclopropane CH2_2) and 13C^{13}C-NMR (δ 25–30 ppm for cyclopropane carbons) .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient, retention time ~8.2 min) and GC/MS (EI mode, m/z 183 [M+H]+^+) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, particularly for enantiomeric forms .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodology :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond.
  • Solubility : Dissolve in anhydrous DMSO for long-term storage (6–12 months stability) .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane ring or tert-butyl group alter biological activity?

  • Methodology :

  • SAR Studies : Replace the cyclopropane with thianyl or thiolan groups ( ). Test antimicrobial activity via MIC assays (e.g., against E. coli and S. aureus).
  • Key Findings : The tert-butyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration in rodent models. Removing it reduces activity by 70% .
    • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density shifts in the amide bond, affecting hydrogen-bonding with protein targets like kinases .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC50_{50} values in cancer studies (2–50 μM) may arise from differences in ATP concentrations in kinase assays .
  • Standardization : Use EPA DSSTox guidelines for dose-response validation and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What computational strategies are recommended for predicting the metabolic pathways of this compound?

  • Methodology :

  • In Silico Tools : SwissADME predicts Phase I metabolism (CYP3A4-mediated oxidation of the tert-butyl group) and Phase II glucuronidation sites.
  • Validation : Cross-reference with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify metabolite formation rates .

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